molecular formula C23H16Cl2FN5O2S B11334581 4-chloro-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

4-chloro-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

Cat. No.: B11334581
M. Wt: 516.4 g/mol
InChI Key: GJQYATKXQARDBG-UHFFFAOYSA-N
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Description

4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of multiple aromatic rings and heterocyclic structures, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups are introduced through substitution reactions, often using halogenated aromatic compounds and suitable catalysts.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE: shares similarities with other triazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of 4-CHLORO-N-[5-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H16Cl2FN5O2S

Molecular Weight

516.4 g/mol

IUPAC Name

4-chloro-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

InChI

InChI=1S/C23H16Cl2FN5O2S/c24-16-5-1-14(2-6-16)20-13-21(15-3-9-18(26)10-4-15)31-23(27-20)28-22(29-31)30-34(32,33)19-11-7-17(25)8-12-19/h1-13,21H,(H2,27,28,29,30)

InChI Key

GJQYATKXQARDBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC3=NC(=NN23)NS(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)F

Origin of Product

United States

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